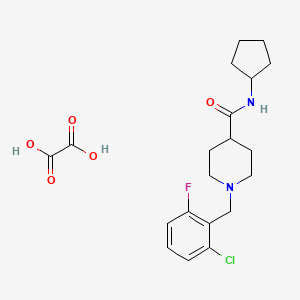
1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme, gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is a neurotransmitter that plays a critical role in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which has been shown to have a variety of potential therapeutic effects.
Mécanisme D'action
The mechanism of action of CPP-115 involves the inhibition of 1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a critical role in the central nervous system. By increasing GABA levels, CPP-115 has been shown to have a variety of potential therapeutic effects, including reducing anxiety, improving sleep, and reducing drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. In addition to increasing GABA levels, CPP-115 has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. These effects may contribute to the potential therapeutic effects of CPP-115, including its ability to reduce drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPP-115 is its potency as an inhibitor of 1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate. This makes it a useful tool for researchers investigating the role of GABA in the central nervous system. However, one limitation of CPP-115 is its potential toxicity. Studies have shown that high doses of CPP-115 can lead to liver damage in animal models, suggesting that caution should be exercised when using this compound in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving CPP-115. One area of research involves the development of new therapeutics for addiction. CPP-115 has shown promise as a treatment for drug addiction, and researchers are investigating the potential of this compound and related compounds for the treatment of other types of addiction, including alcohol and nicotine addiction. Another area of research involves the development of new treatments for anxiety and sleep disorders. CPP-115 has been shown to have potential in these areas, and researchers are investigating the potential of this compound and related compounds for the treatment of these conditions. Finally, researchers are investigating the potential of CPP-115 and related compounds for the treatment of other neurological disorders, including epilepsy and Parkinson's disease.
Applications De Recherche Scientifique
CPP-115 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One of the most promising areas of research involves the treatment of addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction in humans.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2O.C2H2O4/c19-16-6-3-7-17(20)15(16)12-22-10-8-13(9-11-22)18(23)21-14-4-1-2-5-14;3-1(4)2(5)6/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,21,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNOGDZPYCFHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)
![N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B3949448.png)
![(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine](/img/structure/B3949455.png)
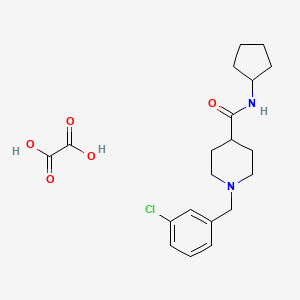
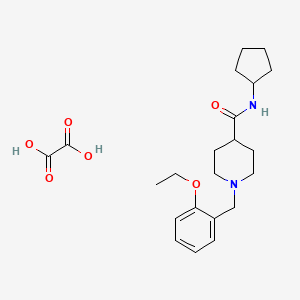
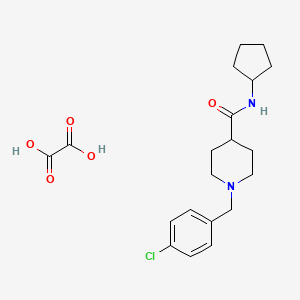
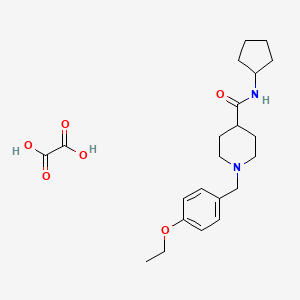
![1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)
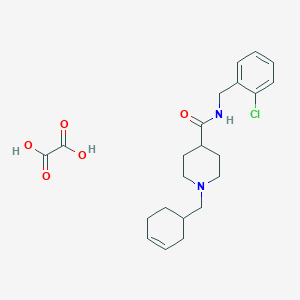
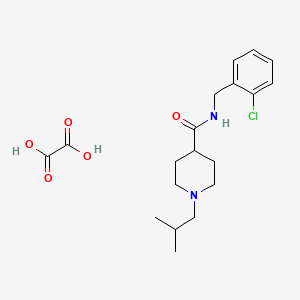
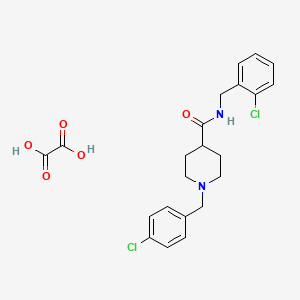
![N-(2-chlorobenzyl)-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949552.png)